Researchers utilizing 2-bromoacetophenone derivatives for fungicide or cardiovascular drug intermediate synthesis often face yield and regioselectivity issues when using incorrect isomer substitutes. This compound, with its mandatory 2,5-dimethyl substitution, ensures precise steric and electronic requirements, enabling high-yield synthesis of pyrazole carboxamide fungicides and thiazole-based pharmaceutical intermediates. Avoid costly process failures: choose the exact building block. Bulk quantities available with consistent purity and global logistics support.
2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 75840-13-0) is a disubstituted α-bromoacetophenone derivative. It functions as a critical electrophilic building block in organic synthesis, primarily used as a precursor for a range of heterocyclic compounds. The specific 2,5-dimethyl substitution pattern on the phenyl ring is not an arbitrary feature; it imparts distinct steric and electronic properties that are essential for the efficacy and structure of downstream products, particularly in the agrochemical and pharmaceutical sectors. [REFS-1, REFS-2]
Substituting 2-Bromo-1-(2,5-dimethylphenyl)ethanone with other isomers (e.g., 2,4- or 3,4-dimethyl analogs) or the unsubstituted parent compound (2-bromoacetophenone) can lead to significant process failures. The specific positioning of the methyl groups at the 2- and 5-positions dictates the steric environment around the carbonyl group and the electronic density of the aromatic ring. This precise configuration is often a mandatory structural element for achieving the desired biological activity in the final molecule, such as a fungicide or pharmaceutical active ingredient. [1] Using an incorrect isomer can result in lower reaction yields, altered regioselectivity, or, most critically, a final product that lacks the required efficacy and fails to meet regulatory specifications.
Patents for a class of potent fungicides explicitly claim and exemplify compounds synthesized from 2-Bromo-1-(2,5-dimethylphenyl)ethanone. The 2,5-dimethylphenyl moiety is a required structural component for the final product's fungicidal activity. [1] Alternative precursors with different substitution patterns are not specified, indicating that this exact isomer is essential for achieving the target molecule's biological function.
| Evidence Dimension | Structural Requirement for Bioactivity |
| Target Compound Data | Mandated precursor for N-(2,5-dimethylphenyl)-pyrazole-carboxamide fungicides. |
| Comparator Or Baseline | Other isomeric bromo-ketones or unsubstituted 2-bromoacetophenone. |
| Quantified Difference | Qualitatively essential; use of other isomers would result in a different, likely inactive, final compound. |
| Conditions | Synthesis of active ingredients for agrochemical formulations as described in patent literature. |
For buyers in the agrochemical industry, sourcing this specific CAS number is non-negotiable to produce the intended, high-efficacy fungicidal agent.
A filed patent for a 2-amino-4-aryl thiazole derivative, an intermediate for cardiovascular therapeutics, exclusively uses 2-Bromo-1-(2,5-dimethylphenyl)ethanone as the starting material. [1] The documented synthetic route specifies this reactant, implying that process validation and the final product's impurity profile are dependent on this exact precursor.
| Evidence Dimension | Regulatory and Process Specificity |
| Target Compound Data | Explicitly named starting material in a patented pharmaceutical synthesis route. |
| Comparator Or Baseline | Any other structurally related α-bromo-ketone. |
| Quantified Difference | Process-defining; substitution is not permissible within the described and potentially filed manufacturing process. |
| Conditions | Synthesis of 2-amino-4-(2,5-dimethylphenyl)thiazole intermediate. |
For pharmaceutical manufacturers, adherence to the exact precursors specified in a drug master file or patent is a strict regulatory requirement, making this compound the only choice.
In the Hantzsch-type synthesis of medicinally relevant thiazole derivatives, the reaction of 2-Bromo-1-(2,5-dimethylphenyl)ethanone with a thiourea equivalent proceeds in high yield. One study reports an 82% yield for the synthesis of a 2-amino-4-(2,5-dimethylphenyl)thiazole intermediate. [1] This high conversion is favorable when compared to generalized yields for similar reactions with unsubstituted 2-bromoacetophenone, which can be more variable and prone to side reactions under certain conditions.
| Evidence Dimension | Reaction Yield (%) |
| Target Compound Data | 82% yield |
| Comparator Or Baseline | Unsubstituted 2-bromoacetophenone (typical yields often range from 70-85% but can be lower depending on substrates). |
| Quantified Difference | Provides consistently high yield in the upper range of what is expected for this class of reaction. |
| Conditions | Synthesis of a 2-amino-4-arylthiazole intermediate. |
For manufacturers of chemical libraries or intermediates, a consistently higher yield reduces raw material costs, simplifies purification, and improves overall process economics.
This compound is the designated precursor for synthesizing pyrazole carboxamide fungicides where the 2,5-dimethylphenyl group is essential for high levels of biological activity. Its use is critical for agrochemical R&D and manufacturing targeting specific fungal pathogens. [1]
Use as a non-interchangeable starting material for producing specific thiazole-based pharmaceutical intermediates, particularly for cardiovascular drug candidates, where process consistency and adherence to filed methods are paramount. [2]
Ideal for the high-yield synthesis of 4-(2,5-dimethylphenyl)-substituted thiazoles for medicinal chemistry programs and compound library generation, where process efficiency and final product purity are key economic drivers. [3]
Corrosive;Irritant